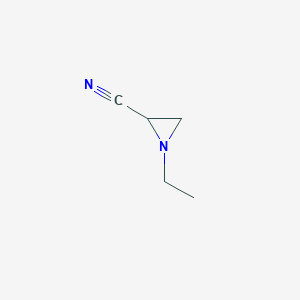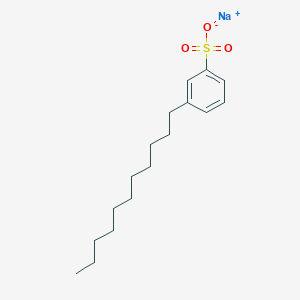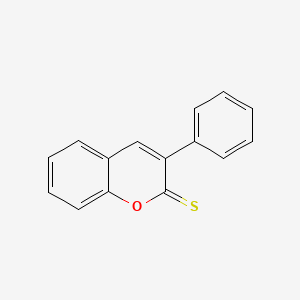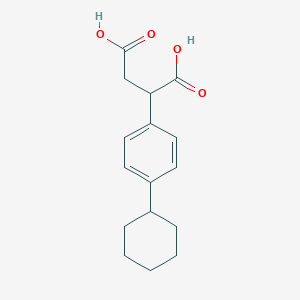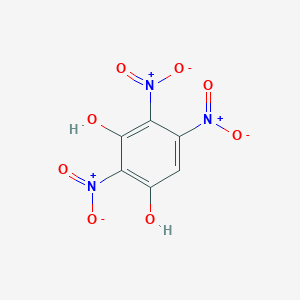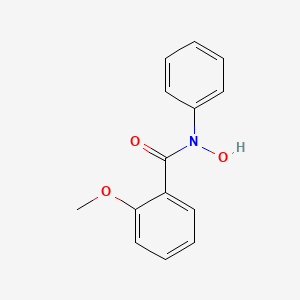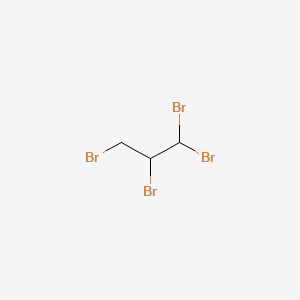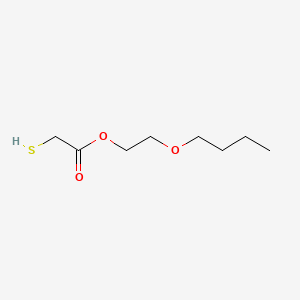
Acetic acid, mercapto-, 2-butoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, mercapto-, 2-butoxyethyl ester is an organic compound with the molecular formula C₈H₁₆O₃S. It is also known as 2-butoxyethyl thioglycolate. This compound is characterized by the presence of both an ester and a thiol group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, mercapto-, 2-butoxyethyl ester typically involves the esterification of mercaptoacetic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in acetic acid, mercapto-, 2-butoxyethyl ester can undergo oxidation to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metal alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Disulfides.
Reduction: 2-butoxyethanol and thioglycolic acid.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Acetic acid, mercapto-, 2-butoxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules due to its thiol group, which can form stable bonds with proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its ability to modify polymer properties.
Mecanismo De Acción
The mechanism of action of acetic acid, mercapto-, 2-butoxyethyl ester is primarily based on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the structure and function of proteins and enzymes, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing 2-butoxyethanol and thioglycolic acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl thioglycolate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl thioglycolate: Contains a methyl group instead of a butoxyethyl group.
Thioglycolic acid: Lacks the ester group and is a simpler structure.
Uniqueness
Acetic acid, mercapto-, 2-butoxyethyl ester is unique due to its combination of a thiol and an ester group, which provides a balance of reactivity and stability. The butoxyethyl group also imparts different solubility and reactivity characteristics compared to its ethyl and methyl counterparts, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
27447-53-6 |
|---|---|
Fórmula molecular |
C8H16O3S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-butoxyethyl 2-sulfanylacetate |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-10-5-6-11-8(9)7-12/h12H,2-7H2,1H3 |
Clave InChI |
QYODZCNAXNABHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


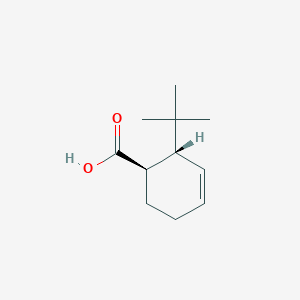
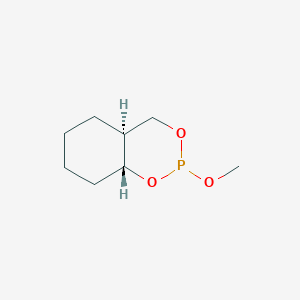
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
